N-cyclopentyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine
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Overview
Description
N-cyclopentyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole ring substituted with a cyclopentyl group and two fluorine atoms, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine typically involves multiple steps, starting with the preparation of the benzodioxole core This core can be synthesized through a series of reactions, including cyclization and fluorinationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and scalability of the production process, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
N-cyclopentyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopentyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine include:
- 2,2-difluoro-1,3-benzodioxole derivatives
- Cyclopentyl-substituted benzodioxoles
- Fluorinated benzodioxoles
Uniqueness
This distinct structure differentiates it from other similar compounds and makes it a valuable subject of study in various scientific fields .
Properties
IUPAC Name |
N-cyclopentyl-2,2-difluoro-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-12(14)16-10-6-5-9(7-11(10)17-12)15-8-3-1-2-4-8/h5-8,15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHBXOHGLLFOQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC3=C(C=C2)OC(O3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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